molecular formula C8Cl2N2O2 B14350399 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile CAS No. 98166-92-8

3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile

Cat. No.: B14350399
CAS No.: 98166-92-8
M. Wt: 227.00 g/mol
InChI Key: FWPLBKSOWVESRH-UHFFFAOYSA-N
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Description

3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is a chemical compound known for its unique structural properties and reactivity. It is a derivative of benzoquinone and is characterized by the presence of two chlorine atoms, two cyano groups, and two keto groups on a cyclohexadiene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile typically involves the chlorination of 1,4-benzoquinone followed by the introduction of cyano groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and cyano derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile exerts its effects involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, leading to potential biological effects. The compound’s reactivity is largely influenced by the presence of electron-withdrawing groups such as chlorine and cyano groups, which stabilize the reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Uniqueness

3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and cyano groups. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

98166-92-8

Molecular Formula

C8Cl2N2O2

Molecular Weight

227.00 g/mol

IUPAC Name

3,4-dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile

InChI

InChI=1S/C8Cl2N2O2/c9-5-3(1-11)4(2-12)7(13)8(14)6(5)10

InChI Key

FWPLBKSOWVESRH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=O)C(=O)C(=C1Cl)Cl)C#N

Origin of Product

United States

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